![molecular formula C14H12FNO2 B1196531 4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a member of quinomethanes.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been synthesized through reactions involving para substituted phenols, demonstrating efficient routes for obtaining 4-Fluorocyclohexa-2,5-dienone derivatives. These methods yield high results and are applicable in the synthesis of estrogen steroids into specific fluorine-containing derivatives (Stavber, Jereb, & Zupan, 1999).
Structural Analysis
- Structural and chemical properties of related compounds have been extensively studied, including using techniques like single crystal X-ray diffraction and spectroscopy. These studies reveal insights into the molecular structure, bond interactions, and optical properties of such compounds (Pal et al., 2021).
Photolysis and Reaction Pathways
- Research on the photolysis of cyclohexa-2,5-dienone derivatives has provided evidence for zwitterion intermediates, a crucial aspect in understanding the photochemical behavior of these compounds (Schuster & Abraitys, 1969).
Environmental Degradation
- Studies have identified the degradation pathways of environmental contaminants like nonylphenol, where cyclohexa-2,5-dienone derivatives play a significant role. This research is vital for understanding and mitigating the environmental impact of such pollutants (Gabriel et al., 2005).
Substituent Effects
- Investigations into the effects of various substituents on the reactions of polysubstituted 4-Hydroxy-4-methylcyclohexa-2,5-Dienones have revealed important chemical behaviors. These studies are essential for designing compounds with specific desired properties (Gray et al., 1987).
properties
Product Name |
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone |
|---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-[(3-fluoro-4-methylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-4-11(6-13(9)15)16-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3 |
InChI Key |
GMKGSMLWXBWFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



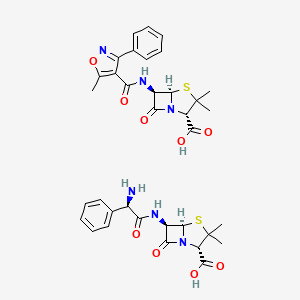
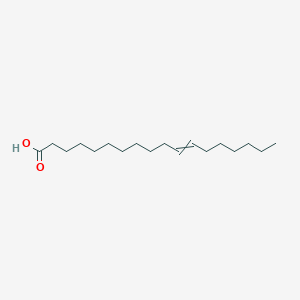
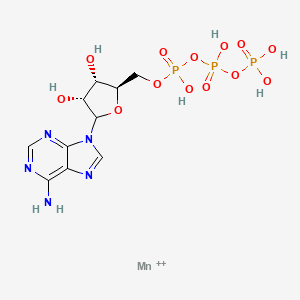
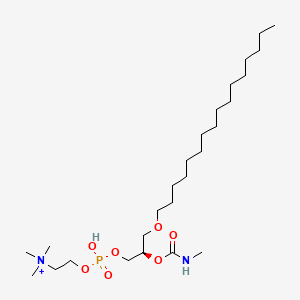
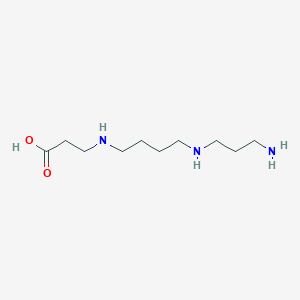
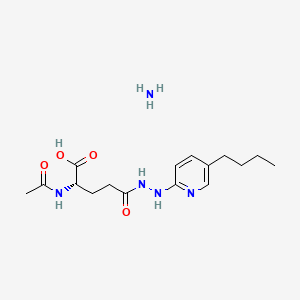
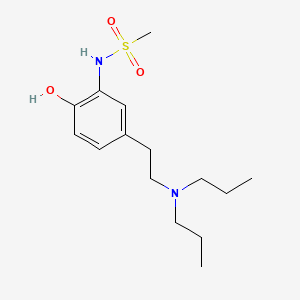
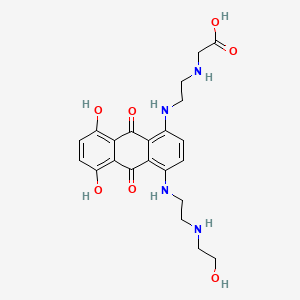
![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)
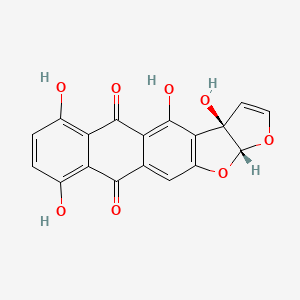

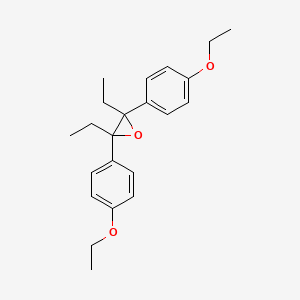
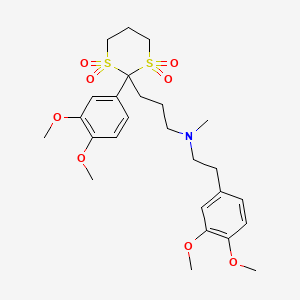
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1196471.png)